molecular formula C11H23NO B13351793 (1R,2R)-2-(dipropylamino)cyclopentan-1-ol

(1R,2R)-2-(dipropylamino)cyclopentan-1-ol

Cat. No.: B13351793
M. Wt: 185.31 g/mol
InChI Key: ZLFDYAMNBDAVKT-GHMZBOCLSA-N
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Description

(1R,2R)-2-(dipropylamino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclopentane ring substituted with a dipropylamino group and a hydroxyl group, making it an interesting subject for research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(dipropylamino)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone as the starting material.

    Formation of Intermediate: Cyclopentanone undergoes a reaction with dipropylamine in the presence of a reducing agent such as sodium borohydride to form the intermediate.

    Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the (1R,2R) enantiomer.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale chiral resolution methods may be employed.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(dipropylamino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the desired product, but common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted cyclopentan-1-ol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in asymmetric catalysis.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Chiral Building Block: Utilized in the synthesis of chiral drugs and pharmaceuticals.

Medicine

    Drug Development: Investigated for its potential therapeutic properties.

    Pharmacology: Studied for its interactions with biological targets.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agrochemicals: Potential use in the synthesis of agrochemical products.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(dipropylamino)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-(dipropylamino)cyclopentan-1-ol: The enantiomer of the compound with different stereochemistry.

    Cyclopentanol: A simpler analog without the dipropylamino group.

    Dipropylamine: A related compound lacking the cyclopentane ring.

Uniqueness

(1R,2R)-2-(dipropylamino)cyclopentan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and drug development.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

(1R,2R)-2-(dipropylamino)cyclopentan-1-ol

InChI

InChI=1S/C11H23NO/c1-3-8-12(9-4-2)10-6-5-7-11(10)13/h10-11,13H,3-9H2,1-2H3/t10-,11-/m1/s1

InChI Key

ZLFDYAMNBDAVKT-GHMZBOCLSA-N

Isomeric SMILES

CCCN(CCC)[C@@H]1CCC[C@H]1O

Canonical SMILES

CCCN(CCC)C1CCCC1O

Origin of Product

United States

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